1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Description
1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-dimethyl-substituted diazinane core and a (5-methylfuran-2-yl)methylidene substituent at position 4.
Properties
IUPAC Name |
1,3-dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-5-8(18-7)6-9-10(15)13(2)12(17)14(3)11(9)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJIWSYVUHMWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a diazinane core with substituents that enhance its reactivity and biological properties. The molecular formula is and it exhibits an intricate arrangement that may influence its interaction with biological targets.
Mechanisms of Biological Activity
Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity. The mechanism is hypothesized to involve the inhibition of key signaling pathways associated with tumor growth. For instance, compounds structurally related to this diazinane derivative have been shown to affect the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, leading to reduced cell proliferation in cancer models .
Antioxidant Activity : The presence of furan moieties in the structure may impart antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders. Research indicates that similar compounds can scavenge free radicals effectively .
Case Study 1: Anticancer Activity Assessment
In a recent study involving xenograft models of human tumors, derivatives of diazinane compounds demonstrated significant tumor suppression at low doses. The study highlighted the importance of structural modifications in enhancing bioavailability and therapeutic efficacy .
Case Study 2: Antioxidant Evaluation
A comparative analysis was conducted on several furan-containing compounds to assess their antioxidant capabilities. The results indicated that those with similar structural features to this compound exhibited potent radical scavenging activity in vitro .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.22 g/mol |
| Structure Type | Diazinane derivative |
| Anticancer Activity | Yes (in vitro studies) |
| Antioxidant Activity | Yes (radical scavenging) |
Comparison with Similar Compounds
Table 1: Structural Comparison of Arylidene Barbiturates
*Estimated based on formula C₁₁H₁₂N₂O₅. †TMB = trimethoxybenzylidene.
Key Observations :
- Planarity in arylidene derivatives (e.g., ) correlates with crystallinity and π-stacking interactions, which influence solid-state properties. The furan substituent in the target compound may disrupt planarity compared to benzene rings.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
